Belvarafenib

Overview

Description

Belvarafenib is a small molecule RAF dimer (type II) inhibitor developed by Hanmi Pharmaceuticals and Genentech. It exhibits anti-tumor clinical activity in cancer patients with BRAFV600E and NRAS mutations . This compound is particularly significant in the treatment of melanoma and other cancers with these genetic alterations .

Mechanism of Action

Target of Action

Belvarafenib is a pan-RAF kinase inhibitor . It primarily targets mutant monomeric BRAF proteins and activated RAF homo- and heterodimers . These targets play a crucial role in the RAS/MAPK pathway, which is involved in cell growth and proliferation .

Mode of Action

This compound inhibits the RAF kinases by binding to them, thereby preventing their activation and subsequent signaling . This inhibition disrupts the RAS/MAPK pathway, leading to a decrease in cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAS/MAPK pathway . By inhibiting RAF kinases, this compound disrupts this pathway, leading to changes in downstream effector proteins . For example, this compound has been shown to have discordant effects on downstream MAPK effector proteins, such as ERK and S6 .

Pharmacokinetics

It has been reported that this compound can penetrate the blood-brain barrier (bbb) in mice and rats following oral administration . The exposure of this compound in the brain was similar to or higher than that in plasma , suggesting that it has good bioavailability in the brain.

Result of Action

This compound has demonstrated potent antitumor activity in preclinical models. It has been shown to strongly suppress melanoma in BRAF V600E mutant A375SM tumor-bearing mice . It also significantly inhibited tumor growth in NRAS mutant SK-MEL-30 and K1735 tumor-bearing mice . Furthermore, this compound has been found to reduce tumor burden and improve survival benefits in mice intracranially implanted with A375SM melanoma .

Action Environment

The action of this compound can be influenced by the environment in which it is administered. For instance, its ability to penetrate the BBB suggests that it may be particularly effective in treating brain metastases . .

Biochemical Analysis

Biochemical Properties

Belvarafenib plays a crucial role in biochemical reactions by inhibiting RAF kinases, which are part of the RAS/mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for cell proliferation, differentiation, and survival. This compound interacts with mutant BRAF proteins, including BRAF V600E, and CRAF, inhibiting their kinase activity. This inhibition disrupts the downstream signaling of the MAPK pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In melanoma cells with BRAF V600E mutations, this compound inhibits cell proliferation and induces apoptosis. It also affects cell signaling pathways by inhibiting the MAPK pathway, leading to decreased phosphorylation of downstream effector proteins. In AML cells with NRAS or KRAS mutations, this compound reduces cell viability and enhances the effects of other therapeutic agents, such as cobimetinib .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of RAF kinases, inhibiting their kinase activity. This inhibition prevents the phosphorylation and activation of downstream proteins in the MAPK pathway, such as MEK and ERK. By blocking this pathway, this compound reduces cell proliferation and induces apoptosis in cancer cells. Additionally, this compound has been shown to penetrate the blood-brain barrier, making it effective in treating brain metastases in melanoma patients .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under physiological conditions and maintains its inhibitory activity over extended periods. Long-term studies have shown that this compound can sustain its effects on cellular function, leading to prolonged inhibition of cell proliferation and induction of apoptosis. The stability and degradation of this compound in vivo may vary depending on the specific conditions and experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and reduces cell proliferation. At higher doses, this compound may cause toxic or adverse effects, such as weight loss and organ toxicity. Threshold effects have been observed, where the therapeutic benefits of this compound plateau at certain dosages, and further increases in dosage do not result in additional therapeutic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The metabolites of this compound are then excreted through the urine and feces. The interaction of this compound with metabolic enzymes can affect its bioavailability and therapeutic efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins, such as albumin, which can affect its localization and accumulation in specific tissues. The distribution of this compound in the body is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on RAF kinases. This compound may also localize to specific compartments or organelles, depending on its interactions with targeting signals or post-translational modifications. The subcellular distribution of this compound can influence its activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Belvarafenib involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Formation of the Isoquinoline Core: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the Thieno[3,2-d]pyrimidine Moiety: This step requires the use of specific reagents and catalysts to ensure the correct formation of the heterocyclic ring.

Functional Group Modifications: Various functional groups, such as amino, chloro, and fluoro groups, are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:

Batch Reactions: Large-scale reactors are used to carry out the cyclization and substitution reactions.

Purification: Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Belvarafenib undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups to amino groups.

Substitution: Commonly used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like chlorine or fluorine sources.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various halogenated products .

Scientific Research Applications

Belvarafenib has a wide range of scientific research applications:

Chemistry: Used as a model compound to study RAF dimer inhibitors and their chemical properties.

Biology: Investigated for its effects on cellular signaling pathways, particularly the MAPK pathway.

Medicine: Primarily researched for its anti-tumor activity in cancers with BRAFV600E and NRAS mutations.

Industry: Potential applications in the development of targeted cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Vemurafenib: Another RAF inhibitor used in the treatment of melanoma.

Dabrafenib: Targets BRAF mutations and is used in combination with other inhibitors.

Cobimetinib: Often used in combination with Belvarafenib for enhanced efficacy.

Uniqueness

This compound is unique due to its ability to inhibit both BRAF and CRAF proteins, providing a broader spectrum of activity compared to other RAF inhibitors. Its high brain penetration also makes it a promising candidate for treating brain metastases in melanoma patients .

Properties

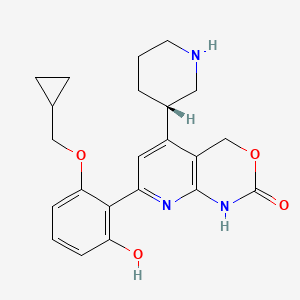

IUPAC Name |

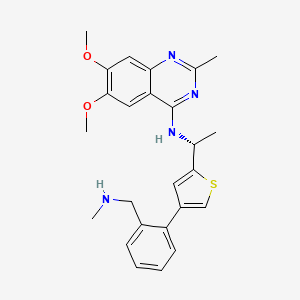

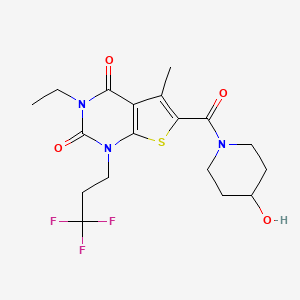

4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClFN6OS/c1-11-5-6-13-12(7-8-27-22(13)30-16-4-2-3-15(24)17(16)25)18(11)31-23(32)14-9-33-20-19(14)28-10-29-21(20)26/h2-10H,1H3,(H,27,30)(H,31,32)(H2,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCQTKNUUQOELD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=CC=C3)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClFN6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446113-23-0 | |

| Record name | Belvarafenib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446113230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BELVARAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M3WLJ3KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Belvarafenib is a potent and selective type II pan-RAF kinase inhibitor. [, , , , ] Unlike first-generation RAF inhibitors, it inhibits the activity of multiple RAF isoforms, including BRAF V600E, wild-type BRAF, and CRAF. [, ] this compound achieves this by binding to the RAF kinase domain, promoting the formation of BRAF/CRAF heterodimers, and subsequently inhibiting the phosphorylation of downstream effectors MEK and ERK. [] This mechanism helps to minimize the risk of paradoxical activation, a phenomenon observed with some first-generation RAF inhibitors. [, ]

A: this compound has shown promising preclinical and clinical activity in tumors harboring mutations in the RAS/RAF pathway. [, , , ] This includes melanomas with BRAF V600E, BRAF non-V600, NRAS mutations, and other solid tumors like colorectal cancer, sarcoma, and gastrointestinal stromal tumors with various RAS/RAF mutations. [, , , , , ]

A: Combining this compound with the MEK inhibitor Cobimetinib has demonstrated synergistic effects in preclinical models and is being actively investigated in clinical trials. [, , ] This combination potently and durably suppresses MAPK pathway output, leading to enhanced tumor growth inhibition compared to either drug alone. [, , ] While generally well-tolerated, the combination may increase the risk of certain side effects, like skin reactions and gastrointestinal issues. [, ]

A: One of the identified resistance mechanisms to this compound involves the emergence of acquired ARAF mutations. [] These mutations can limit the efficacy of this compound in inhibiting RAF dimerization and downstream signaling. [] Additionally, the development of MEK1 mutations has been observed in patients treated with the combination of this compound and Cobimetinib, potentially contributing to acquired resistance. [] These mutations, often located in the N-terminal or catalytic core domains of MEK1, can confer resistance to both RAF and MEK inhibition. []

A: this compound distinguishes itself from first-generation BRAF inhibitors, such as Vemurafenib and Dabrafenib, by its ability to target multiple RAF isoforms, including BRAF V600E, wild-type BRAF, and CRAF, thereby mitigating paradoxical activation. [, ] This pan-RAF inhibition makes it a promising therapeutic option for tumors with various RAS/RAF pathway alterations, including NRAS mutations, where first-generation RAF inhibitors have limited efficacy. [, , ]

A: NGS plays a crucial role in identifying patients who might benefit from this compound treatment. [] By detecting specific mutations in BRAF, NRAS, and other genes within the RAS/RAF pathway, NGS allows for a more personalized approach to therapy. [] Additionally, NGS can identify rare genetic alterations like RAF fusions, further expanding treatment options with this compound. []

A: this compound's efficacy has been investigated in various preclinical models, including melanoma brain metastasis models. [] Studies have demonstrated that this compound exhibits blood-brain barrier penetration and shows potent antitumor activity in these models. [] Additionally, preclinical research has evaluated this compound in acute myeloid leukemia (AML) models, both alone and in combination with Cobimetinib, demonstrating promising synergistic effects and improved survival rates. []

A: The crystal structure of this compound bound to the BRAF kinase domain provides valuable insights into the molecular interactions responsible for its inhibitory activity. [] This structural information facilitates the understanding of this compound's selectivity for RAF kinases and can guide the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

A: Yes, PHI-501 is a novel pan-RAF inhibitor currently under investigation. [, ] Preclinical studies suggest that PHI-501 might be even more potent than this compound in inhibiting the growth of melanoma cells harboring both BRAF and NRAS mutations. [, ] Additionally, PHI-501 has shown promising results in overcoming resistance to existing RAF and MEK inhibitors, potentially expanding treatment options for patients with resistant melanomas. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide](/img/structure/B605942.png)